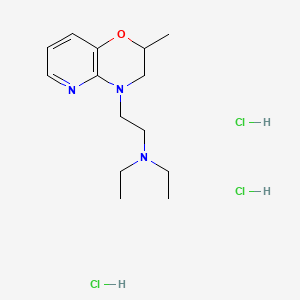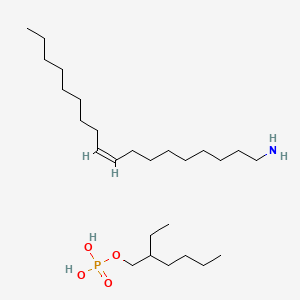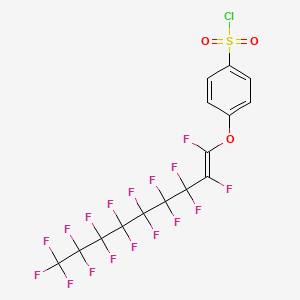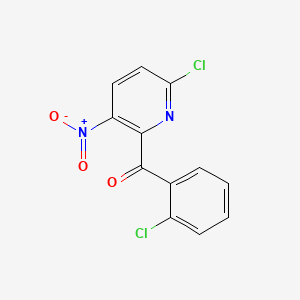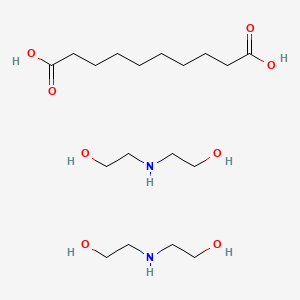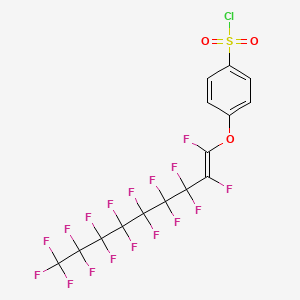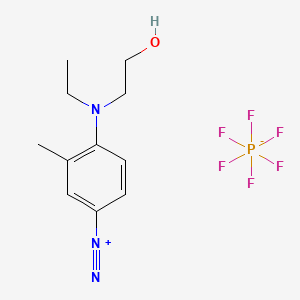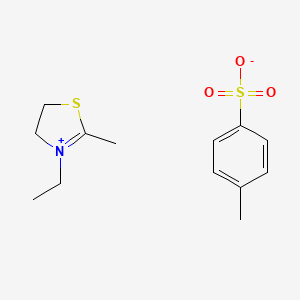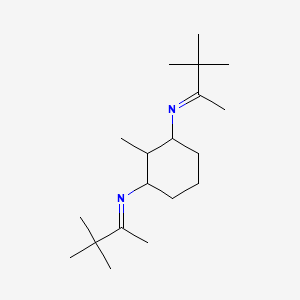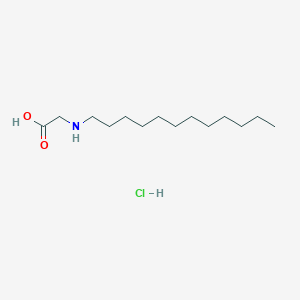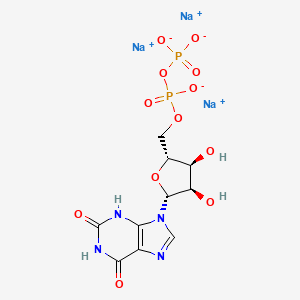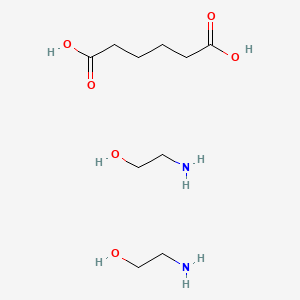
2,5-Bis((1,3-dioxobutyl)phenylamino)terephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 282-265-4, also known as 1,3-bis(2,3-epoxypropoxy)-2,2-dimethylpropane, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(2,3-epoxypropoxy)-2,2-dimethylpropane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with epichlorohydrin. The reaction is catalyzed by a base such as sodium hydroxide, which facilitates the formation of the epoxy groups. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-bis(2,3-epoxypropoxy)-2,2-dimethylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxy groups to alcohols.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions with amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols react under mild conditions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Corresponding substituted products depending on the nucleophile used
Applications De Recherche Scientifique
1,3-bis(2,3-epoxypropoxy)-2,2-dimethylpropane has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: Employed in the synthesis of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems due to its ability to form stable and biocompatible polymers.
Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.
Mécanisme D'action
The compound exerts its effects primarily through the formation of covalent bonds with other molecules. The epoxy groups are highly reactive and can form cross-links with various nucleophiles, leading to the formation of stable and durable materials. The molecular targets include hydroxyl, amino, and thiol groups present in other molecules, facilitating the formation of complex polymer networks.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-butanediol diglycidyl ether
- 1,2,7,8-diepoxyoctane
- 1,2,3,4-diepoxybutane
Uniqueness
1,3-bis(2,3-epoxypropoxy)-2,2-dimethylpropane is unique due to its branched structure, which provides enhanced flexibility and reactivity compared to linear epoxy compounds. This structural feature allows for the formation of more complex and durable polymer networks, making it highly valuable in applications requiring robust and resilient materials.
Propriétés
Numéro CAS |
84145-39-1 |
|---|---|
Formule moléculaire |
C28H24N2O8 |
Poids moléculaire |
516.5 g/mol |
Nom IUPAC |
2,5-bis[N-(3-oxobutanoyl)anilino]terephthalic acid |
InChI |
InChI=1S/C28H24N2O8/c1-17(31)13-25(33)29(19-9-5-3-6-10-19)23-15-22(28(37)38)24(16-21(23)27(35)36)30(26(34)14-18(2)32)20-11-7-4-8-12-20/h3-12,15-16H,13-14H2,1-2H3,(H,35,36)(H,37,38) |
Clé InChI |
QYFDPGMAQSATNL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)N(C1=CC=CC=C1)C2=CC(=C(C=C2C(=O)O)N(C3=CC=CC=C3)C(=O)CC(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


